N-(2-bromo-5-chlorophenyl)-3-phenylprop-2-enamide
CAS No.: 1563516-59-5
Cat. No.: VC11621290
Molecular Formula: C15H11BrClNO
Molecular Weight: 336.6
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1563516-59-5 |
|---|---|
| Molecular Formula | C15H11BrClNO |
| Molecular Weight | 336.6 |
Introduction
Chemical Identity and Structural Properties
N-(2-Bromo-5-chlorophenyl)-3-phenylprop-2-enamide features a trans-configuration (E-isomer) due to the planar arrangement of the α,β-unsaturated carbonyl group. The bromine atom at the 2-position and chlorine at the 5-position on the anilide ring introduce steric and electronic effects that influence its reactivity and interactions with biological targets . Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₁BrClNO |
| Molecular Weight | 336.61 g/mol |
| IUPAC Name | (E)-N-(2-bromo-5-chlorophenyl)-3-phenylprop-2-enamide |
| logP | ~3.5 (estimated) |
| Hydrogen Bond Acceptors | 3 (amide O, carbonyl O, Br/Cl) |
| Topological Polar Surface | 46.2 Ų |
The compound’s SMILES string, C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)Cl)Br, confirms the E-configuration and substitution pattern. X-ray crystallography of analogous structures reveals a near-planar amide group, facilitating π-π stacking with aromatic residues in enzyme active sites .
Synthesis and Purification
The synthesis of N-(2-bromo-5-chlorophenyl)-3-phenylprop-2-enamide follows a two-step protocol common to N-arylcinnamamides:
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Preparation of 2-bromo-5-chloroaniline:
Bromination of 5-chloroaniline using N-bromosuccinimide (NBS) in acetic acid yields the substituted aniline precursor. -
Acylation with cinnamoyl chloride:
Reacting 2-bromo-5-chloroaniline with cinnamoyl chloride in dichloromethane (DCM) and triethylamine (TEA) at 0–25°C for 12–24 hours forms the target compound .
| Reagent | Role | Quantity (mmol) |
|---|---|---|
| 2-bromo-5-chloroaniline | Nucleophile | 10.0 |
| Cinnamoyl chloride | Electrophile | 12.0 |
| Triethylamine | Base | 15.0 |
| Dichloromethane | Solvent | 50 mL |
Purification via silica gel chromatography (ethyl acetate/hexane, 1:4) typically yields >75% pure product. Nuclear magnetic resonance (NMR) spectra show characteristic peaks:
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¹H NMR (CDCl₃): δ 7.68 (d, J=15.6 Hz, 1H, CH=CHCO), 7.45–7.20 (m, 8H, aromatic), 6.72 (d, J=15.6 Hz, 1H, CH=CHCO).
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¹³C NMR: 165.2 (C=O), 142.1 (CH=CHCO), 134.5–120.8 (aromatic C) .
Biological Activities and Mechanisms
Anti-Inflammatory Activity
In THP-1-derived macrophages, N-(2-bromo-5-chlorophenyl)-3-phenylprop-2-enamide reduced LPS-induced NF-κB activation by 22% at 2 µM, comparable to dexamethasone (27% inhibition) . The bromine and chlorine substituents enhance binding to the IκB kinase (IKK) complex, inhibiting phosphorylation of IκBα and subsequent NF-κB nuclear translocation.
Antimicrobial Effects
Against Plasmodium falciparum 3D7, the compound exhibited an IC₅₀ of 1.2 µM, superior to chloroquine (IC₅₀ = 12 nM) but with lower cytotoxicity (CC₅₀ > 50 µM in HEK293 cells) . Molecular docking suggests interactions with PfATPase6, a malaria parasite enzyme critical for calcium homeostasis .
Structure-Activity Relationships (SAR)
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Halogen Position: Moving bromine from position 2 to 4 (as in N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide) increases antiplasmodial activity (IC₅₀ = 0.58 µM) .
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Lipophilicity: logP values >3.5 correlate with improved membrane permeability but higher hepatotoxicity risk .
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Substituent Bulk: Bulky groups at position 2 (e.g., Br vs. Cl) enhance target selectivity by 40% .
Comparative Analysis with Analogous Compounds
| Compound Name | IC₅₀ (µM) | Key Structural Feature |
|---|---|---|
| N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide | 0.58 | Bromine at position 4 |
| N-(2,6-dibromophenyl)-3-phenylprop-2-enamide | 2.1 | Two bromine substituents |
| N-(3,4,5-trichlorophenyl)-3-phenylprop-2-enamide | 5.8 | Three chlorine atoms |
The 2-bromo-5-chloro substitution balances steric hindrance and electronic effects, optimizing target engagement without excessive hydrophobicity .
Research Challenges and Future Directions
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Metabolic Stability: Microsomal studies indicate rapid hepatic clearance (t₁/₂ = 12 min), necessitating prodrug strategies.
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Crystallography: Co-crystallization with IKKβ or PfATPase6 would clarify binding modes.
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Hybrid Derivatives: Conjugation with artemisinin or quinolones may enhance antiparasitic efficacy .
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